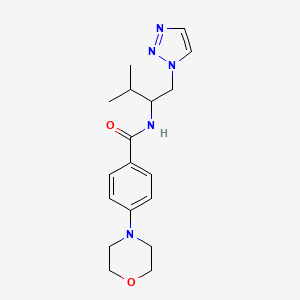

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-14(2)17(13-23-8-7-19-21-23)20-18(24)15-3-5-16(6-4-15)22-9-11-25-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCPAPWXUIRUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C15H20N4OS

- Molecular Weight : 304.4 g/mol

- CAS Number : 2034561-93-6

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A related study demonstrated that triazole-based compounds could inhibit the growth of various cancer cell lines by disrupting microtubule dynamics .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Inhibition of tubulin polymerization |

| Related Triazole Compound | HeLa (cervical cancer) | 46 | G2/M phase arrest |

The mechanisms by which this compound exerts its effects include:

- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may disrupt microtubule formation.

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cell lines.

- Pro-apoptotic Effects : It may promote apoptosis in malignant cells through various signaling pathways.

Case Studies and Research Findings

A significant study investigated the effects of triazole derivatives on human cancer cell lines. The findings suggested that the introduction of various substituents on the triazole ring could enhance biological activity. For example:

- A derivative with a morpholine group showed improved solubility and bioavailability compared to simpler structures.

In another case study involving a series of triazole compounds, researchers found that modifications at the 4-position of the benzamide significantly influenced anticancer potency and selectivity .

Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several benzamide-triazole hybrids and morpholine-containing analogs (Table 1):

Key Observations :

Functional Group Impact on Properties

Notable Trends:

- Substitution at the benzamide para-position (morpholine vs. halogens in ’s Compounds 4–6) significantly alters electronic properties and bioactivity .

- Triazole-containing analogs (–8) exhibit higher nitrogen content (~12% vs. ~10% in non-triazole derivatives), influencing polarity and metabolic stability .

Analytical Techniques

- X-ray Crystallography : Widely used for structural confirmation (e.g., ’s compound , refined via SHELXL ).

- Elemental Analysis : Critical for verifying purity, as seen in ’s compounds (e.g., Compound 5: Br 15.4% theoretical vs. 15.3% experimental) .

- NMR Spectroscopy : Used to confirm triazole proton environments (δ 7.5–8.2 ppm for aromatic H; δ 13.0 ppm for NH-triazole in ).

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chlorobenzoic acid reacts with morpholine under high-temperature conditions (150–180°C) in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 4-morpholinobenzoic acid. This method, though straightforward, suffers from moderate yields (50–65%) due to competing hydrolysis.

Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 160°C

- Time: 24–48 hours

Palladium-Catalyzed Amination

A more efficient approach utilizes Buchwald-Hartwig amination with 4-bromobenzoic acid and morpholine. Pd(OAc)$$_2$$/Xantphos catalytic systems enable coupling at lower temperatures (100–120°C), achieving yields >80%.

Optimized Protocol :

- Catalyst: Pd(OAc)$$_2$$ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs$$2$$CO$$3$$

- Solvent: Toluene

- Temperature: 110°C

Synthesis of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction between 1-azido-3-methylbutan-2-amine and a terminal alkyne provides regioselective access to the 1,4-disubstituted triazole. Copper(I) iodide (CuI) in aqueous tert-butanol at 50°C achieves >90% conversion.

Stepwise Procedure :

Metal-Free Triazole Formation

For systems sensitive to metal residues, strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives offers an alternative. However, this method is less efficient for bulky substrates (Yield: 60–70%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-morpholinobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine. Yields exceed 75% under optimized conditions.

Critical Parameters :

- Molar ratio (Acid:Amine:EDCI:HOBt): 1:1.2:1.5:1.5

- Temperature: 0°C to room temperature

- Reaction time: 12–18 hours

Mixed Anhydride Method

Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), the mixed anhydride intermediate reacts efficiently with the amine, yielding 70–80% of the target amide.

Analytical Characterization and Optimization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide, and how can regioselectivity be ensured?

- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For regioselectivity, employ propargylamine derivatives and azides under mild conditions (e.g., room temperature, Cu(I) catalysts). Purification via column chromatography or crystallization ensures product integrity. Structural validation requires NMR (1H/13C) and HRMS, as demonstrated in analogous triazole-acetamide syntheses .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning. Preprocess data with WinGX for integration and absorption corrections. Reference the SHELX suite’s robustness in small-molecule crystallography, particularly for morpholine and triazole-containing systems .

Q. What spectroscopic techniques are critical for confirming the compound’s structural identity?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1678 cm⁻¹, triazole C-N at ~1287 cm⁻¹) .

- NMR : Analyze splitting patterns for the morpholine (δ 3.6–3.8 ppm, multiplet) and triazole protons (δ 7.5–8.0 ppm) .

- HRMS : Confirm molecular ion peaks with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50 values. Compare with structurally related compounds, such as LSD1 inhibitors (e.g., bomedemstat), which share benzamide and triazole motifs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets like LSD1 or kinases?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein structures from the PDB (e.g., LSD1: 5YJB). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. QSAR models can optimize substituents on the morpholine or triazole groups .

Q. What strategies resolve contradictions in elemental analysis data, such as C/H/N discrepancies?

- Methodology : Re-evaluate combustion conditions (e.g., oxygen purity, sample homogeneity). Cross-validate with XPS or CHNS microanalysis. For example, in eugenol-triazole derivatives, observed vs. calculated carbon values deviated by ≤0.1% after recalibration .

Q. How does the morpholine moiety influence pharmacokinetic properties, and how can this be optimized?

- Methodology : Assess logP (octanol-water partition) via shake-flask experiments or computational tools (ChemAxon). Modify morpholine substituents (e.g., introduce fluorine) to enhance blood-brain barrier penetration, as seen in related CNS-targeting compounds .

Q. What advanced techniques characterize its reactivity under catalytic conditions (e.g., Suzuki coupling)?

- Methodology : Use Pd(PPh3)4 as a catalyst for cross-coupling at the benzamide’s para-position. Monitor reaction progress via LC-MS. Compare with analogous triazole-benzamide derivatives functionalized with bromo or chloro groups .

Q. How can in vitro metabolic stability be assessed, and what structural modifications improve half-life?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.